6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime
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Description
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime, also known as TFMPNO, is a chemical compound that has been widely used in scientific research. It is a derivative of nicotinamide and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Exposure and Health Outcomes
6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime is structurally related to various phenols and nicotinamide derivatives, which have been extensively studied in the context of human exposure, health outcomes, and their role in biological processes. For instance, studies have shown associations between phenol and paraben concentrations with markers of oxidative stress and inflammation among pregnant women, indicating potential health impacts from exposure to these compounds (Watkins et al., 2015).
Cardiac Function and Oxidative Stress
Research on nicotinamide adenine dinucleotide phosphate (NADPH) oxidase activity, which is structurally related to nicotinaldehyde oxime derivatives, shows increased activity in the human heart during heart failure, linking to oxidative stress and cardiac dysfunction (Heymes et al., 2003). This suggests the importance of such derivatives in studying cardiac conditions and potential therapeutic applications.
Metabolic Processes and Disease
Compounds structurally related to 6-[3-(Trifluoromethyl)phenoxy]nicotinaldehyde oxime, such as nicotinamide, are involved in metabolic processes. For instance, nicotinamide is a precursor for nicotinamide adenine dinucleotide (NAD), playing a crucial role in metabolism and being explored for its therapeutic potential in various conditions, including schizophrenia and metabolic diseases (Winter & Boyer, 1973).
properties
IUPAC Name |
(NE)-N-[[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)10-2-1-3-11(6-10)20-12-5-4-9(7-17-12)8-18-19/h1-8,19H/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRQZTWECSYTTL-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)/C=N/O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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